Benzyl 2-((5-(1-(methylsulfonyl)piperidine-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate
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Description
Benzyl 2-((5-(1-(methylsulfonyl)piperidine-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C18H22N4O5S3 and its molecular weight is 470.58. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods
A general method has been developed for the solution-phase parallel synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives. This process utilizes cyclization reactions of carboxamidine dithiocarbamate with p-toluenesulfonyl chloride, producing various derivatives in good yields and purities. This methodology highlights the chemical versatility of thiadiazole compounds for pharmaceutical development (Park et al., 2009).
Biological Applications
Antibacterial Activity : N-substituted derivatives of thiadiazole and oxadiazole compounds have been synthesized and shown moderate to high antibacterial activity against both Gram-negative and Gram-positive bacteria. This indicates the potential use of these compounds in developing new antibacterial agents (Khalid et al., 2016).
Antimicrobial and Antifungal Studies : New pyridine derivatives have demonstrated significant antimicrobial and antifungal activities, suggesting the potential of these compounds in treating infections caused by various pathogens (Patel & Agravat, 2007). Another study extended the range of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, which showed sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019).
Anti-Acetylcholinesterase Activity : A series of piperidine derivatives was synthesized and evaluated for anti-acetylcholinesterase activity, indicating potential therapeutic applications in conditions like dementia (Sugimoto et al., 1990).
Properties
IUPAC Name |
benzyl 2-[[5-[(1-methylsulfonylpiperidine-4-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S3/c1-30(25,26)22-9-7-14(8-10-22)16(24)19-17-20-21-18(29-17)28-12-15(23)27-11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOYHZKUPOEGAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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